molecular formula C9H11NOS B15077831 S-Benzoylcysteamine CAS No. 46053-57-0

S-Benzoylcysteamine

Cat. No.: B15077831
CAS No.: 46053-57-0
M. Wt: 181.26 g/mol
InChI Key: RXAXEXYDIIGAFS-UHFFFAOYSA-N
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Description

S-Benzoylcysteamine: It is a derivative of cysteamine, an endogenous compound that plays a crucial role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzoylcysteamine can be synthesized through the reaction of cysteamine with benzoyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: S-Benzoylcysteamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: S-Benzoylcysteamine is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the synthesis of mercaptoacetyltriglycine derivatives, which are used in radiopharmaceuticals .

Biology: In biological research, this compound is used to study the role of cysteamine derivatives in cellular processes. It is also used in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential therapeutic applications due to its ability to modulate various biochemical pathways. It is being investigated for its potential use in the treatment of certain diseases, including cystinosis and other metabolic disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

S-Benzoylcysteamine exerts its effects by interacting with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and cellular metabolism. The compound’s thiol group allows it to participate in redox reactions, thereby influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

    S-Benzylcysteamine: Similar in structure but with a benzyl group instead of a benzoyl group.

    S-Benzoylthiamine: Another S-acyl derivative with different biological activities.

Uniqueness: S-Benzoylcysteamine is unique due to its specific chemical structure, which imparts distinct biochemical properties. Its ability to modulate redox reactions and enzyme activities makes it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

S-(2-aminoethyl) benzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXEXYDIIGAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46053-57-0
Record name S-BENZOYLCYSTEAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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